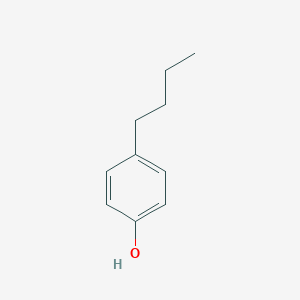

4-Butylphenol

Description

Properties

IUPAC Name |

4-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047425 | |

| Record name | 4-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-22-8 | |

| Record name | 4-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22985E4F3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butylphenol from Phenol and Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenol (B1678320), a key intermediate in the production of resins, antioxidants, and other specialty chemicals. The primary industrial method for its synthesis is the Friedel-Crafts alkylation of phenol (B47542) with isobutene. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and the influence of reaction parameters on yield and selectivity.

Introduction

4-tert-Butylphenol is an organic compound with the chemical formula (CH₃)₃CC₆H₄OH. It is a white solid with a distinct phenolic odor and is primarily used in the production of epoxy and phenolic resins, as well as polycarbonates.[1] In polymer science, it acts as a chain stopper to control molecular weight.[1] The synthesis of 4-tert-butylphenol is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction.[2]

The reaction involves the acid-catalyzed alkylation of phenol with isobutene, where the tert-butyl group is introduced onto the phenol ring. The primary desired product is 4-tert-butylphenol, with 2-tert-butylphenol (B146161) being the major side product.[1] The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the para-isomer and minimizing the formation of ortho-isomers and polyalkylated products.

Reaction Mechanism and Signaling Pathway

The synthesis of 4-tert-butylphenol from phenol and isobutene proceeds via a Friedel-Crafts alkylation mechanism. The reaction is initiated by the protonation of isobutene by an acid catalyst to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, to form a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated phenol.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and can be adapted based on the specific catalyst and equipment used.

Synthesis using a Solid Acid Catalyst (Zeolite)

This protocol is adapted from procedures for phenol alkylation using zeolite catalysts.[3][4]

1. Catalyst Activation:

-

The zeolite catalyst (e.g., H-Y) is activated by calcining at 500-550°C for 3-4 hours in a stream of dry air.[3]

2. Reaction Setup:

-

A high-pressure batch reactor is charged with phenol and the activated zeolite catalyst (typically 5-15% by weight of phenol).[3][4]

3. Reactant Addition:

-

The reactor is sealed and heated to the desired temperature (e.g., 130-150°C).[3][4]

-

Isobutene is then introduced into the reactor to a specific pressure (e.g., 1-10 kg/cm ²), or tert-butanol (B103910) is fed at a controlled rate. The molar ratio of phenol to the alkylating agent is typically in the range of 1:1.5 to 1:2.5.[3]

4. Reaction Monitoring:

-

The reaction is maintained at the set temperature and pressure with constant stirring for a specified duration (e.g., 30 minutes to 6 hours).

-

The progress of the reaction can be monitored by withdrawing samples periodically and analyzing them using Gas Chromatography (GC).

5. Product Recovery and Purification:

-

After the reaction is complete, the reactor is cooled, and any excess pressure is vented.

-

The solid catalyst is separated from the liquid product mixture by filtration.

-

The crude product is then purified by vacuum distillation to separate 4-tert-butylphenol from unreacted phenol, the ortho-isomer, and any di- or tri-substituted byproducts.[5]

Synthesis using an Ionic Liquid Catalyst

This protocol is based on the use of a Brønsted acidic ionic liquid.[6]

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, phenol and the ionic liquid catalyst (e.g., [HIMA]OTs, 10 mol%) are mixed.[6]

2. Reactant Addition:

-

The alkylating agent, tert-butanol, is added to the mixture.

3. Reaction Conditions:

-

The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a set duration (e.g., 120 minutes).[6]

4. Catalyst and Product Separation:

-

Upon completion, the reaction mixture is cooled.

-

Ethyl acetate (B1210297) is added to precipitate the ionic liquid catalyst.

-

The catalyst is separated by filtration and can be dried and reused.

-

The filtrate, containing the product, is concentrated under reduced pressure.

5. Purification:

-

The resulting crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation: Catalyst Performance and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the conversion of phenol and the selectivity towards 4-tert-butylphenol. The following tables summarize quantitative data from various studies.

Table 1: Performance of Various Catalysts in Phenol Alkylation

| Catalyst Type | Specific Example | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Reference |

| Zeolite | H-Y Zeolite | tert-Butanol | 150-200 | Up to 86.3 | Tunable with conditions | [3] |

| Ionic Liquid | [HIMA]OTs | tert-Butanol | 70 | - | - | [6] |

| Ionic Liquid | N-methyl imidazole-based | tert-Butanol | 70 | 86 | 57.6 | [6] |

| Sulfuric Acid | H₂SO₄ | Isobutene | 50-125 | - | Varies with time | [7] |

| Al-Phenoxide | Al-Phenoxide on Silica | Isobutene | - | - | Ortho-directing initially | [8] |

Table 2: Influence of Reaction Conditions on Product Yield with H-Y Zeolite in Supercritical CO₂

| Parameter | Condition | Yield of 2,4-di-tert-butylphenol (B135424) (%) | Observations | Reference |

| Temperature | > 110 °C (optimum 130 °C) | Significantly enhanced | Increased reaction rate | [4][9] |

| Pressure | Optimum at 10 MPa | Dramatically increased | Improved solubility and reduced coking | [4][9] |

| Reaction Time | 4 hours | 65 | - | [9] |

Visualization of Workflows and Logical Relationships

Experimental Workflow

The general workflow for the synthesis and purification of 4-tert-butylphenol is depicted below.

Logical Relationships of Reaction Parameters

The outcome of the synthesis is dependent on several interconnected parameters.

Conclusion

The synthesis of 4-tert-butylphenol from phenol and butene is a well-established industrial process. The use of solid acid catalysts, such as zeolites, offers environmental and operational advantages over traditional homogeneous catalysts, including ease of separation and reusability. The selectivity towards the desired para-isomer can be controlled by careful selection of the catalyst and optimization of reaction conditions, including temperature, pressure, and reactant ratios. This guide provides a foundational understanding and practical protocols for researchers and professionals working in organic synthesis and drug development. Further research into novel catalytic systems continues to aim for even higher selectivity and more sustainable synthetic routes.

References

- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Friedel-Crafts Alkylation Mechanism for 4-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Friedel-Crafts alkylation mechanism for the synthesis of 4-butylphenol, a key intermediate in the production of resins, antioxidants, and other specialty chemicals.[1][2] The document details the core reaction mechanism, presents experimental protocols, summarizes quantitative data, and provides visual diagrams to illustrate key processes.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 4-tert-butylphenol (B1678320) is a classic example of a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution (EAS) pathway.[3][4] The reaction involves the alkylation of a phenol (B47542) ring with a tert-butylating agent, most commonly isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst.[5][6]

The mechanism can be dissected into three primary steps:

Step 1: Generation of the Electrophile The reaction is initiated by the formation of a stable tert-butyl carbocation. When using an alkylating agent like tert-butyl alcohol or isobutylene, a Brønsted acid (e.g., H₂SO₄) or a solid acid catalyst (e.g., zeolites, acid-activated clays) is required.[6][7] The catalyst protonates the alcohol, leading to the loss of a water molecule, or protonates the alkene to generate the tertiary carbocation, which is highly stabilized by hyperconjugation.[6]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich phenol ring acts as a nucleophile, attacking the tert-butyl carbocation.[8] The hydroxyl (-OH) group is a strong activating, ortho-para directing group. The nucleophilic attack, predominantly at the para position, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Step 3: Deprotonation and Aromaticity Restoration A weak base (e.g., H₂O, HSO₄⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final 4-tert-butylphenol product.[3]

Key Considerations in Phenol Alkylation:

-

Catalyst Choice: A wide range of catalysts can be employed, from strong Lewis acids like AlCl₃ to Brønsted acids and various solid acid catalysts such as zeolites, acidic resins, and modified clays.[10] The choice of catalyst is critical as it influences reaction rate, selectivity, and the potential for side reactions.[7][11]

-

Ortho vs. Para Selectivity: While the -OH group directs substitution to both ortho and para positions, the para-product (4-tert-butylphenol) is often favored. This is primarily due to the significant steric hindrance imposed by the bulky tert-butyl group, which disfavors attack at the adjacent ortho positions.[7] Thermodynamic control, often achieved at higher temperatures, also favors the more stable para isomer.

-

Side Reactions: The primary side reactions include the formation of the ortho-isomer (2-tert-butylphenol) and polyalkylation products like 2,4-di-tert-butylphenol.[5][12] O-alkylation to form phenyl tert-butyl ether can also occur, though it is generally less favored under conditions that promote C-alkylation.[7][13] Using an excess of the aromatic reactant can help minimize polyalkylation.[10]

Visualizing the Mechanism and Workflow

To clarify the relationships between reactants, intermediates, and products, the following diagrams are provided.

Caption: Reaction mechanism for the acid-catalyzed alkylation of phenol with tert-butyl alcohol.

Caption: Generalized experimental workflow for the synthesis of 4-tert-butylphenol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols adapted from literature for different catalytic systems.

Protocol 1: Alkylation using a Solid Acid Catalyst (Activated Clay) [6]

-

Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermocouple with phenol and an activated clay catalyst (e.g., 5% by weight of phenol).

-

Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 83 ± 1°C).

-

Reagent Addition: Introduce a controlled flow of isobutylene gas into the reaction mixture. A typical molar ratio of phenol to isobutylene is approximately 1:1.2.

-

Reaction Monitoring: Maintain the reaction temperature and continue stirring for a set period (e.g., 1 hour) after the isobutylene addition is complete. Monitor the reaction's progress by taking aliquots for analysis by Gas Chromatography (GC).[14]

-

Work-up: After completion, cool the reaction mixture. Separate the solid catalyst by filtration.

-

Purification: The resulting liquid product can be purified by fractional distillation under reduced pressure to isolate the 4-tert-butylphenol.

Protocol 2: Alkylation using a Brønsted Acid Ionic Liquid Catalyst [15]

-

Reactor Setup: In a round-bottom flask, combine phenol, tert-butyl alcohol, and the ionic liquid catalyst (e.g., [HIMA]OTs).

-

Reaction: Heat the reaction mixture to a specific temperature (e.g., 70°C) with continuous stirring.

-

Monitoring: Monitor the conversion of phenol and selectivity towards 4-tert-butylphenol by GC.

-

Work-up and Catalyst Recovery: After the reaction, cool the mixture. The product can be extracted, and the ionic liquid catalyst can often be recovered and reused.

Quantitative Data and Catalyst Performance

The efficiency and selectivity of phenol tert-butylation are highly dependent on the catalyst and reaction conditions. The table below summarizes performance data from various catalytic systems.

| Catalyst System | Alkylating Agent | Temp. (°C) | Phenol Conversion (%) | 4-TBP Selectivity (%) | Key Byproducts | Reference |

| Ionic Liquid ([HIMA]OTs) | tert-Butyl Alcohol | 70 | 86.0 | 57.6 | 2-TBP, 2,4-DTBP | [15] |

| H-Y Zeolite | tert-Butyl Alcohol | 150 | High | Varies | 2-TBP, 2,4-DTBP | [11] |

| Zr-Beta Zeolite | tert-Butyl Alcohol | N/A | 71.0 | N/A (18.5% for 2,4-DTBP) | 4-TBP, 2-TBP | [16] |

| Activated Clay | Isobutylene | 83 | High | High | 2-TBP | [6] |

| Phosphorus Pentoxide | tert-Butyl Alcohol | 230 | 60-70 | > 60 | 2-TBP | [2] |

Note: TBP = tert-Butylphenol; DTBP = Di-tert-butylphenol. Selectivity can be influenced by the molar ratio of reactants and reaction time.

This guide provides a foundational understanding of the synthesis of this compound via Friedel-Crafts alkylation. For professionals in drug development and materials science, precise control over this reaction is essential for producing high-purity intermediates required for subsequent synthesis steps.

References

- 1. An Ultimate Guide To Para Tertiary Butyl Phenol - Vinati Organics Limited [vinatiorganics.com]

- 2. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. cerritos.edu [cerritos.edu]

- 5. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

4-Butylphenol chemical structure and IUPAC name

An In-depth Technical Guide to 4-Butylphenol Isomers

This guide provides a comprehensive overview of the chemical structures, IUPAC names, physicochemical properties, synthesis protocols, and biological activities of the two primary isomers of this compound: 4-n-butylphenol and 4-tert-butylphenol (B1678320). The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on structured data, detailed experimental procedures, and visual workflows.

Introduction to this compound Isomers

The term "this compound" can refer to different isomers depending on the structure of the butyl group attached at the fourth position of the phenol (B47542) ring. The two most commercially and scientifically relevant isomers are 4-n-butylphenol, which has a straight-chain butyl group, and 4-tert-butylphenol, which has a branched, tertiary butyl group. Due to their distinct structural differences, their physical properties, synthesis, and biological activities vary significantly. This guide will address each isomer separately to provide clear and precise technical information.

4-n-Butylphenol

4-n-Butylphenol is primarily used as an intermediate in the manufacturing of liquid crystals.[1][2]

Chemical Identity and Structure

-

Structure: A phenol ring substituted at the para-position (position 4) with a linear, four-carbon alkyl chain (n-butyl group).

Physicochemical Properties

The quantitative properties of 4-n-butylphenol are summarized in the table below.

| Property | Value | References |

| Molar Mass | 150.22 g/mol | [2][4] |

| Appearance | Clear colorless to pale yellow liquid | [2][5] |

| Melting Point | 22 °C | [2] |

| Boiling Point | 138-139 °C (at 18 mmHg) | [2] |

| Density | 0.98 g/cm³ | [2] |

| Refractive Index | 1.5155-1.5195 (at 20°C) | [5] |

| Water Solubility | Not miscible | [2] |

| pKa | 10.11 ± 0.13 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 4-n-Butylphenol via Diazotization

This protocol describes the synthesis of 4-n-butylphenol from 4-n-butylaniline.[6]

Reagents and Equipment:

-

4-n-butylaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Ice bath

-

Stirring apparatus

-

Steam distillation apparatus

-

Vacuum distillation apparatus

Procedure:

-

Prepare a mixture of 60g (0.402 mol) of 4-n-butylaniline, 135g of concentrated sulfuric acid, and 300ml of water. Cool the mixture to 0-5°C in an ice bath with constant stirring.[6]

-

Slowly add a cold solution of 28.95g (0.419 mol) of sodium nitrite in 90ml of water to the mixture, maintaining the temperature between 0-5°C.[6]

-

After the addition is complete, test for excess nitrous acid using potassium iodide starch paper. If present, add small portions of urea until the test is negative.[6]

-

In a separate flask, prepare a boiling solution of 210ml of water, 375g of sulfuric acid, and 285g of anhydrous sodium sulfate.[6]

-

Slowly add the cold diazonium salt solution from step 3 to the boiling acidic solution. The diazonium salt will decompose to form 4-n-butylphenol.

-

Perform steam distillation on the reaction mixture. Collect the distillate until it runs clear.[6]

-

Saturate the collected distillate with sodium chloride to reduce the solubility of the product.

-

Extract the aqueous solution multiple times with diethyl ether. Combine the ether extracts.[6]

-

Dry the combined ether extract over anhydrous sodium sulfate.[6]

-

Evaporate the ether solvent. Purify the remaining residue by vacuum distillation to yield the final product. The boiling point is approximately 106°C at 4.6 mmHg.[6]

Visualized Experimental Workflow

Caption: A step-by-step workflow for the synthesis of 4-n-butylphenol.

4-tert-Butylphenol

4-tert-Butylphenol (PTBP) is a high-volume industrial chemical used primarily in the production of epoxy and polycarbonate resins, phenolic resins, and as a plasticizer.[7][8] In polymer science, it acts as a chain stopper to control molecular weight during polymerization.[7]

Chemical Identity and Structure

-

IUPAC Name: 4-tert-butylphenol[9]

-

Chemical Formula: C₁₀H₁₄O[7]

-

CAS Number: 98-54-4[10]

-

Structure: A phenol ring substituted at the para-position with a branched, four-carbon tertiary butyl group.

Physicochemical Properties

The quantitative properties of 4-tert-butylphenol are summarized in the table below.

| Property | Value | References |

| Molar Mass | 150.22 g/mol | [9][10] |

| Appearance | White solid, flakes, or crystals | [7][9] |

| Melting Point | 99-101 °C | [8][11] |

| Boiling Point | 236-239 °C (at 760 mmHg) | [8][10][11] |

| Density | 0.908 g/cm³ (at 20°C) | [8] |

| Flash Point | 113 °C (closed cup) | [10][11] |

| Water Solubility | 0.6 g/L (at 20°C) | [8] |

| Log P (octanol/water) | 3.29 - 3.3 | [10][11] |

Biological Activity and Toxicology

4-tert-Butylphenol is recognized as an endocrine-disrupting chemical (EDC).[7][12][13]

-

Estrogenic and Anti-Androgenic Effects: It can act as an estrogen receptor alpha (ERα) agonist, mimicking the effects of estrogen.[12] It also functions as an androgen receptor (AR) antagonist, blocking the activity of male hormones.[12][14]

-

Cytotoxicity Mechanism: In melanocytes, tyrosinase can oxidize 4-tert-butylphenol into a quinone. This reactive intermediate can deplete glutathione (B108866) (GSH), leading to oxidative stress, cell damage, and apoptosis, which is linked to leukoderma (vitiligo).[15]

-

Metabolic Disruption: Chronic exposure in aquatic organisms has been shown to induce hepatotoxicity by causing inflammation and disrupting glycogen (B147801) metabolism via the miR-363/PKCδ axis.[16]

Experimental Protocols

Protocol 2: Synthesis of 4-tert-Butylphenol via Friedel-Crafts Alkylation

This protocol describes the common industrial synthesis of 4-tert-butylphenol by the acid-catalyzed alkylation of phenol with isobutylene (B52900).[7]

Reagents and Equipment:

-

Phenol

-

Isobutylene gas or liquid

-

Acid catalyst (e.g., sulfuric acid, phenolsulfonic acid, or an acid-activated clay)

-

Hexane (or other suitable solvent)

-

Three-neck flask or pressure reactor

-

Stirring apparatus

-

Heating mantle

-

Condenser

-

Gas inlet tube

Procedure:

-

Charge the reaction vessel with phenol and the chosen acid catalyst. If using a solvent like hexane, add it at this stage.[17]

-

Heat the mixture to the reaction temperature, typically between 60-130°C, with vigorous stirring.[18][17]

-

Slowly introduce a controlled flow of isobutylene gas into the reaction mixture. Alternatively, if using liquid isobutylene, add it dropwise.[17] Maintain the reaction pressure typically at or slightly above atmospheric pressure.[18]

-

Continue the reaction for several hours (e.g., 8-10 hours), monitoring the consumption of phenol.[17]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer multiple times with hot water to remove the acid catalyst and any unreacted phenol.[17]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent by rotary evaporation. The product can be further purified by distillation or recrystallization to yield 4-tert-butylphenol.

Visualized Synthesis and Metabolic Pathways

Caption: A generalized workflow for the industrial synthesis of 4-tert-butylphenol.

Caption: Metabolic degradation of 4-tert-butylphenol by S. fuliginis.[19]

Analytical Methodologies

For researchers and quality control professionals, accurate determination of butylphenol isomers is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques.[3][19][20]

Protocol 3: General Protocol for HPLC Analysis

This protocol provides a general framework for the analysis of butylphenols. Specific parameters may require optimization.

Equipment and Reagents:

-

HPLC system with UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)

-

Sample solvent: Methanol or acetonitrile

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Injection Volume: 10 µL.[3]

-

Detection: UV detection at approximately 280 nm, which is characteristic for phenolic compounds.[3]

-

-

Analysis: Inject the prepared sample and standards. Identify the butylphenol peak by comparing its retention time with that of a certified reference standard. Quantify using a calibration curve constructed from the standards.

Comparison of Common Analytical Methods

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. |

| Typical Stationary Phase | C18 or other reversed-phase columns. | Capillary columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane). |

| Typical Mobile Phase | Acetonitrile/water or Methanol/water gradients. | Inert carrier gas (e.g., Helium). |

| Detection | UV-Vis (DAD), Fluorescence, Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID). |

| Derivatization | Generally not required. | May be required to increase volatility and thermal stability. |

| Suitability | Excellent for routine quantification in various matrices. | High sensitivity and specificity; excellent for identification and trace analysis. |

References

- 1. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | 1638-22-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H14O | CID 15420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A12812.22 [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 8. Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4 | Vinati Organics Ltd [vinatiorganics.com]

- 9. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scent.vn [scent.vn]

- 11. 98-54-4 CAS | 4-tert-BUTYL PHENOL | Phenols & Derivatives | Article No. 02387 [lobachemie.com]

- 12. benchchem.com [benchchem.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: Showing metabocard for 4-tert-Butylphenol (HMDB0032063) [hmdb.ca]

- 16. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. JP2003040822A - Method for producing 4-tert-butylphenol - Google Patents [patents.google.com]

- 19. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Tert-butylphenol - analysis - Analytice [analytice.com]

An In-depth Technical Guide to the Solubility of 4-Butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butylphenol, a compound with significant applications in the chemical and pharmaceutical industries. Understanding the solubility of its various isomers—4-n-butylphenol, 4-sec-butylphenol, and 4-tert-butylphenol—in different organic solvents is critical for process development, formulation design, and safety assessments. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide researchers in this fundamental analysis.

Introduction to this compound and its Isomers

This compound (C₁₀H₁₄O) is an alkylphenol that exists as three primary isomers, distinguished by the structure of the butyl group attached to the phenol (B47542) ring at the para position. These isomers are 4-n-butylphenol, 4-sec-butylphenol, and 4-tert-butylphenol. While sharing a common molecular formula, their distinct molecular geometries influence their physical properties, including melting point, boiling point, and, crucially, their solubility in various media. The interplay between the polar hydroxyl group and the nonpolar butyl chain governs their solubility characteristics, generally making them more soluble in organic solvents than in water.

Solubility Data of this compound Isomers

4-n-Butylphenol

| Solvent Class | Solvent | Solubility (at 25°C unless otherwise noted) |

| Aqueous | Water | Not miscible[1] |

| Alcohols | Ethanol | Soluble[2] |

| Methanol | Data not available | |

| Ketones | Acetone | Data not available |

| Esters | Ethyl Acetate | Data not available |

| Ethers | Diethyl Ether | Soluble[2] |

| Aromatic Hydrocarbons | Toluene | Data not available |

| Benzene | Soluble[2] | |

| Aliphatic Hydrocarbons | Hexane | Data not available |

4-sec-Butylphenol

| Solvent Class | Solvent | Solubility (at 25°C unless otherwise noted) |

| Aqueous | Water | 0.96 g/L[3] |

| Alcohols | Ethanol | Soluble[4][5] |

| Methanol | Soluble[4][6] | |

| Ketones | Acetone | Soluble[4] |

| Esters | Ethyl Acetate | Data not available |

| Ethers | Diethyl Ether | Soluble[5] |

| Aromatic Hydrocarbons | Toluene | Data not available |

| Benzene | Data not available | |

| Aliphatic Hydrocarbons | Hexane | Data not available |

4-tert-Butylphenol

| Solvent Class | Solvent | Solubility (at 25°C unless otherwise noted) |

| Aqueous | Water | 0.6 g/L (at 20°C)[7], 580 mg/L[8][9][10], 610 mg/L[8][9], 607.2 mg/L[9][11] |

| Alcohols | Ethanol | Soluble[8][9][12][13], Moderately Soluble[8][9], 50 mg/mL[14] |

| Methanol | Soluble[8] | |

| Ketones | Acetone | Soluble[12][13][15] |

| Esters | Ethyl Acetate | Data not available |

| Ethers | Diethyl Ether | Soluble[8][9][12][16] |

| Halogenated Solvents | Chloroform | Soluble[8][9] |

| Aromatic Hydrocarbons | Toluene | Data not available |

| Benzene | Data not available | |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble[13] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for research and development. The following are detailed methodologies for two common and robust experimental techniques.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound isomer (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment. For finely dispersed solids, centrifugation at the experimental temperature can be used to facilitate separation.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of the this compound isomer.

-

Calculation: Calculate the solubility of the this compound isomer in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass or volume of a solvent at saturation.

Materials:

-

This compound isomer (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., filter paper and funnel or sintered glass filter)

-

Evaporating dish or beaker (pre-weighed)

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of the this compound isomer in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).

-

Phase Separation: Separate the excess solid from the saturated solution by filtration. Ensure that the filtration is performed at the same temperature as the equilibration to avoid changes in solubility.

-

Sample Collection: Accurately weigh a portion of the clear filtrate into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the dissolved solid.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in an oven at an appropriate temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing it on an analytical balance.

-

Calculation: The mass of the dissolved this compound is the final weight of the dish with the residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue. The solubility can then be expressed as grams of solute per 100 grams of solvent or other appropriate units.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

References

- 1. 1638-22-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-sec-Butylphenol|lookchem [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 99-71-8: 4-sec-Butylphenol | CymitQuimica [cymitquimica.com]

- 6. 4-sec-Butylphenol | 99-71-8 | TCI AMERICA [tcichemicals.com]

- 7. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 8. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scent.vn [scent.vn]

- 10. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-tert-Butylphenol price,buy 4-tert-Butylphenol - chemicalbook [chemicalbook.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. 4-tert-Butylphenol | 98-54-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 4-butylphenol, a compound of significant interest in various industrial applications, including the synthesis of resins and as an antioxidant. This document collates available quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols for these analyses, and elucidates the proposed thermal decomposition pathways. A key finding is the significant influence of the atmospheric conditions on the decomposition profile of this compound, with distinct behaviors observed in inert and oxidative environments. This guide aims to serve as a critical resource for professionals requiring a deep understanding of the thermal properties of this compound for its effective and safe application.

Introduction

This compound, particularly its isomer 4-tert-butylphenol (B1678320), is a crucial intermediate in the chemical industry. Its molecular structure, featuring a phenolic hydroxyl group and a butyl substituent on the aromatic ring, imparts antioxidant properties that are leveraged in the production of polymers, resins, and other materials requiring thermal stability. A thorough understanding of the thermal behavior of this compound is paramount for optimizing its use, predicting the lifespan of materials containing it, and ensuring safety during high-temperature processing.

This guide synthesizes the current knowledge on the thermal stability and decomposition of this compound, addressing key aspects such as decomposition temperatures, the nature of the decomposition products, and the underlying reaction kinetics and mechanisms.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals a strong dependence of the decomposition profile on the surrounding atmosphere.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and energetic decomposition events.

A notable discrepancy exists in the reported decomposition temperatures for 4-tert-butylphenol, which can be attributed to the differing experimental atmospheres.

-

In an inert atmosphere (e.g., nitrogen) , 4-tert-butylphenol exhibits higher thermal stability. Studies on the thermolysis of 4-tert-butylphenol have been conducted in the temperature range of 400–465 °C (673–738 K), indicating that significant decomposition under pyrolytic conditions occurs at these elevated temperatures.[1]

-

In an oxidative atmosphere (e.g., air) , the decomposition of phenolic compounds is known to occur at lower temperatures.[2][3] For phenolic resins, the degradation in an oxidizing atmosphere can be complete before 600°C.[4] One study on p-tertiary butyl phenol (B47542) reported thermal degradation commencing at approximately 137°C and terminating around 198°C, with a corresponding endothermic decomposition peak at 175.54°C in the Differential Thermal Analysis (DTA) thermogram.[5] This lower temperature range is indicative of oxidative degradation.

The following tables summarize the available quantitative data for 4-tert-butylphenol.

Table 1: Thermal Properties of 4-tert-Butylphenol

| Property | Value | Reference |

| Melting Point | 99.5 °C | [2] |

| Boiling Point | 239.8 °C | [2] |

| Flash Point | 113 °C | [6] |

Table 2: TGA/DTA Data for 4-tert-Butylphenol

| Analysis Type | Atmosphere | Onset of Decomposition | End of Decomposition | Peak Decomposition Temperature | Reference |

| TGA | Not Specified (likely oxidative) | ~137 °C | ~198 °C | - | [5] |

| DTA | Not Specified (likely oxidative) | - | - | 175.54 °C (Endotherm) | [5] |

| Thermolysis Study | Inert | 400-465 °C | - | - | [1] |

Decomposition Products

The products of thermal decomposition are highly dependent on the temperature and atmosphere.

-

General Decomposition Products: Under unspecified conditions, particularly upon heating to decomposition, the release of carbon monoxide (CO), carbon dioxide (CO2), and other irritating fumes and acrid smoke has been reported.[4][6]

-

Pyrolysis in an Inert Atmosphere: At elevated temperatures (400–465 °C), the primary transformation of 4-tert-butylphenol is isomerization.[1] While the specific components of the thermolysis mixture are not detailed in the available literature, studies on analogous compounds like 2-propylphenol (B147445) at 400°C yielded isomerization products (2-isopropylphenol), dealkylation products (phenol and 2-cresol), and gaseous products such as methane, carbon dioxide, ethylene, and propene.[1] For other hindered phenols like butylated hydroxytoluene (BHT), the main decomposition products are isobutene and less substituted phenols.[7] It is anticipated that the cleavage of the tert-butyl group from 4-tert-butylphenol would yield isobutylene (B52900) gas and a phenol radical.[8]

-

Oxidative Decomposition: In the presence of oxygen, the decomposition is more complex and can lead to a variety of oxidized aromatic and aliphatic compounds. For phenolic resins, the composition of volatile compounds is significantly affected by the presence of an oxidizing environment.[4]

Decomposition Kinetics

A kinetic model for the thermolysis of 4-tert-butylphenol in the temperature range of 400–465 °C has been proposed, and the rate constants and parameters of the Arrhenius equation have been calculated.[1] However, the specific values for the activation energy and pre-exponential factor are not available in the reviewed literature. The study did indicate that isomerization is a predominant transformation.[1] For the decomposition of a similar compound, BHT, the apparent activation energy was calculated to be 151.8 kJ mol⁻¹.[7]

Experimental Protocols

The following sections describe standardized experimental protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound in both inert and oxidative atmospheres.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

For analysis in an inert atmosphere, purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment. For analysis in an oxidative atmosphere, use a similar flow rate of dry air.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min. To investigate kinetic parameters, this can be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of any thermal transitions, including decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) or air at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300°C for oxidative or higher for inert atmosphere studies) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the endothermic peak corresponding to melting and any endothermic or exothermic peaks associated with decomposition, and calculate the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Conduct staged pyrolysis at different temperatures (e.g., 200°C, 400°C, and 650°C) to analyze the products of different decomposition stages in both inert (e.g., helium) and oxidative (if the instrument allows) atmospheres.

-

The volatile pyrolysis products are separated by the GC column and identified by the mass spectrometer.

-

Analyze the mass spectra of the eluted compounds by comparing them to a spectral library to identify the thermal decomposition products.

Mandatory Visualizations

The following diagrams illustrate the proposed thermal decomposition pathways and a typical experimental workflow for thermal analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choice of Gas Effects Results in the TGA | Materials Characterization Lab [mcl.mse.utah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics study of the oxidation of 4-tert-butylphenol by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Reactivity of 4-Butylphenol with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the reactivity of 4-butylphenol with a range of common laboratory reagents. The document outlines key reaction types, detailed experimental protocols, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Reactivity of this compound

This compound, a member of the alkylphenol family, exhibits reactivity at two primary sites: the aromatic ring and the hydroxyl group. The butyl group at the para position and the activating hydroxyl group influence the regioselectivity and rate of these reactions. The electron-donating nature of both substituents directs electrophilic aromatic substitution to the ortho positions relative to the hydroxyl group.

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic ring of this compound readily undergoes electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. As the para position is occupied by the butyl group, substitution occurs predominantly at the ortho positions (2 and 6 positions).

Formylation

Formylation introduces a formyl group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, to produce hydroxybenzaldehydes. Common methods for the formylation of this compound include the Duff reaction and the Reimer-Tiemann reaction.

The Duff reaction utilizes hexamine in an acidic medium to achieve ortho-formylation.[1]

Experimental Protocol: Ortho-formylation of 4-tert-Butylphenol (B1678320) (as a proxy for this compound) [2]

-

Reagents: 4-tert-Butylphenol (3.00 g, 20.0 mmol), dry acetonitrile (B52724) (100 mL), dry triethylamine (B128534) (10.4 mL, 75.0 mmol), anhydrous magnesium chloride (2.86 g, 30.0 mmol), dry paraformaldehyde (4.05 g, 135.0 mmol), 5% HCl (aq.) (200 mL), diethyl ether, saturated NaCl (aq.), anhydrous Na₂SO₄.

-

Procedure:

-

A 500 mL round-bottom flask under argon is charged with 4-tert-butylphenol and dry acetonitrile.

-

Dry triethylamine and anhydrous magnesium chloride are added, and the solution is stirred for 30 minutes.

-

Dry paraformaldehyde is added, and the mixture is heated to reflux under argon for approximately 3 hours.

-

The resulting yellow solution is cooled to room temperature and added to 5% aqueous HCl, followed by stirring for 30 minutes.

-

The product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaCl and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the product.

-

-

Yield: 83% (for 5-tert-butyl-2-hydroxybenzaldehyde).[2]

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. The reactive species is dichlorocarbene.[3]

Experimental Protocol: General Reimer-Tiemann Reaction [4][5]

-

Reagents: Phenol (B47542) derivative, sodium hydroxide (B78521), ethanol, water, chloroform, ethyl acetate (B1210297).

-

Procedure:

-

A solution of the phenol and sodium hydroxide in an ethanol/water mixture is heated to 70°C.

-

Chloroform is added dropwise over 1 hour.

-

The mixture is stirred for an additional 3 hours, then cooled to room temperature.

-

Ethanol is removed by evaporation.

-

The remaining aqueous solution is acidified (pH 4-5) and extracted with ethyl acetate.

-

The product is isolated from the organic phase.

-

Nitration

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, typically at the ortho position. A chemoselective method utilizes tert-butyl nitrite (B80452).[6][7]

Experimental Protocol: Nitration with tert-Butyl Nitrite [6][8]

-

Reagents: Phenol derivative, tert-butyl nitrite (t-BuONO), tetrahydrofuran (B95107) (THF).

-

Procedure:

-

The phenol is dissolved in THF.

-

tert-Butyl nitrite (3 equivalents) is added to the solution at room temperature.

-

The reaction is stirred, and its progress is monitored.

-

-

Note: This method is noted for its high chemoselectivity for phenols.[6]

Halogenation

Halogenation of this compound, such as bromination or chlorination, results in the substitution of hydrogen atoms on the aromatic ring with halogen atoms, primarily at the ortho positions.

Experimental Protocol: Bromination of 4-tert-Butylphenol [9][10]

-

Reagents: 4-tert-Butylphenol (20 g, 0.133 mol), chloroform, carbon tetrachloride, bromine (7.18 mL, 0.14 mol), dichloromethane (B109758), 1% aqueous sodium thiosulfate (B1220275), saturated brine, MgSO₄.

-

Procedure:

-

A solution of bromine in chloroform is added dropwise over 2 hours to a solution of 4-tert-butylphenol in a chloroform/carbon tetrachloride mixture at 0°C under a nitrogen atmosphere.

-

The reaction mixture is purged with nitrogen overnight.

-

The solution is diluted with dichloromethane and washed with aqueous sodium thiosulfate and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated to yield the product.

-

-

Yield: Quantitative (for 2-bromo-4-tert-butylphenol).[10]

Sulfonation

Sulfonation of phenols with concentrated sulfuric acid typically yields a mixture of ortho and para substituted products. For this compound, sulfonation is expected to occur at the ortho position. The reaction with sulfuric acid can also lead to dealkylation under certain conditions.[11][12]

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo various reactions, including etherification and esterification.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for preparing ethers from an alkoxide and a primary alkyl halide.[13][14]

Experimental Protocol: General Williamson Ether Synthesis for Phenols [15]

-

Reagents: Phenol derivative (1 eq.), K₂CO₃ (2 eq.), acetonitrile, alkyl halide (e.g., butyl bromide).

-

Procedure:

-

A suspension of the phenol and potassium carbonate in acetonitrile is prepared.

-

The alkyl halide is added at room temperature, and the mixture is stirred for several hours.

-

After the reaction is complete, the inorganic salts are filtered off.

-

The filtrate is washed with water and brine, dried, and concentrated to give the ether.

-

Esterification (Acylation)

The hydroxyl group of this compound can be acylated to form an ester using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270).[16]

Experimental Protocol: General Acetylation of a Hydroxyl Group [16]

-

Reagents: Compound with a hydroxyl group (1.0 equiv.), pyridine, acetic anhydride (1.5–2.0 equiv. per hydroxyl group), dry methanol, toluene, dichloromethane or ethyl acetate, 1 M HCl, water, saturated aqueous NaHCO₃, brine, Na₂SO₄ or MgSO₄.

-

Procedure:

-

The starting material is dissolved in pyridine under an inert atmosphere.

-

Acetic anhydride is added at 0°C.

-

The mixture is stirred at room temperature until the reaction is complete.

-

The reaction is quenched with dry methanol.

-

The mixture is co-evaporated with toluene.

-

The residue is diluted with dichloromethane or ethyl acetate and washed with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried and concentrated to yield the ester.

-

Oxidation

Phenols can be oxidized to various products, including quinones. The outcome of the oxidation of this compound depends on the oxidizing agent and reaction conditions. Reagents like potassium permanganate (B83412) can be used.[17][18]

Polymerization

This compound is an important monomer in the production of various polymers.

Phenol-Formaldehyde Resins

This compound can be used in the synthesis of phenol-formaldehyde resins. These are typically produced by the reaction of a phenol with formaldehyde (B43269) under acidic or basic conditions. The butyl group in the para position prevents cross-linking at that site, leading to thermoplastic resins.[12][19]

Polycarbonates

In the synthesis of polycarbonates, this compound can act as a chain stopper or end-capping agent. It controls the molecular weight of the polymer by terminating the growing polymer chains.[20][21]

Epoxy Resins

This compound can be converted to its glycidyl (B131873) ether, which is then used in the formulation of epoxy resins. The glycidyl ether is typically synthesized by reacting this compound with epichlorohydrin (B41342) in the presence of a base.[6][22]

Quantitative Data Summary

| Reaction Type | Reagent(s) | Product | Yield | Reference(s) |

| Formylation (Duff) | Hexamethylenetetramine, MgCl₂, Et₃N, MeCN | 5-tert-Butyl-2-hydroxybenzaldehyde | 83% | [2] |

| Bromination | Bromine, Chloroform/CCl₄ | 2-Bromo-4-tert-butylphenol | Quantitative | [9][10] |

| O-Alkylation | 1-Bromobutane, K₂CO₃, Acetone | 4-Butoxyphenol (from hydroquinone) | 87.0 - 89.1% | [9] |

| Glycidyl Ether Synthesis | Epichlorohydrin, NaOH | 4-tert-Butylphenyl glycidyl ether | >85% | [6] |

Note: Much of the detailed quantitative data available is for 4-tert-butylphenol, which serves as a close structural analog for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8 [smolecule.com]

- 3. [Oxidation of phenolic compounds with permanganate catalyzed by manganese dioxide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20030144456A1 - Method for end-capping polycarbonate resins and composition for use in same - Google Patents [patents.google.com]

- 5. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-tert-Butylphenyl glycidyl ether, (-)- (EVT-1646231) | 765305-18-8 [evitachem.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. francis-press.com [francis-press.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. US20170313815A1 - A method of polymerizing end-capped polycarbonate and end-capped polycarbonates derived therefrom - Google Patents [patents.google.com]

- 21. US6500914B1 - Method for end-capping polycarbonate resins and composition for use in same - Google Patents [patents.google.com]

- 22. benchchem.com [benchchem.com]

Navigating the Handling of 4-Butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 4-Butylphenol. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. This document delves into the toxicological properties, recommended safety protocols, and emergency procedures related to this compound, presenting quantitative data in accessible formats and detailing experimental methodologies.

Section 1: Physical and Chemical Properties

This compound is a substituted phenolic compound with distinct physical and chemical characteristics that inform its handling and storage requirements. Two common isomers are 4-tert-Butylphenol and 4-n-Butylphenol, with 4-tert-Butylphenol being more extensively documented in safety literature. The properties of 4-tert-Butylphenol are summarized below.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][3][4] |

| Appearance | White solid, crystals, or flakes | [1][2] |

| Odor | Distinct phenolic, disinfectant-like | [1][5] |

| Melting Point | 99.5 °C (211.1 °F) | [2] |

| Boiling Point | 239.8 °C (463.6 °F) | [2] |

| Flash Point | 115 °C (239 °F) | [1] |

| Solubility in Water | 0.6 g/L at 20 °C (Insoluble) | [2][5] |

| Density | 0.908 g/cm³ at 20 °C | [2] |

Section 2: Toxicological Profile

This compound presents several health hazards that necessitate careful handling. Its toxicological profile, as determined by various studies, is summarized below. The compound is a known skin and eye irritant, with the potential for more severe systemic effects, including reproductive toxicity and endocrine disruption.[2][3]

| Endpoint | Result | Species | Method | References |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD 423 | [6] |

| Skin Irritation | Causes skin irritation | Rabbit | OECD 404 | [3][4][6] |

| Eye Irritation | Causes serious eye damage | Rabbit | OECD 405 | [3][4][6] |

| Skin Sensitization | May cause an allergic skin reaction | Guinea pig | - | [7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Rat | OECD 414 | [3][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | - | - | [4] |

Section 3: Hazard Classification and Safety Precautions

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for 4-tert-Butylphenol is as follows:

-

Pictograms:

-

Corrosion (GHS05)

-

Health Hazard (GHS08)

-

Exclamation Mark (GHS07)

-

Environment (GHS09)

-

-

Signal Word: Danger[4]

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements can be found in safety data sheets and includes recommendations for prevention, response, storage, and disposal.[3][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.[9]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][6] | Protects against splashes and dust, which can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber). A complete suit protecting against chemicals is recommended.[1][6][9] | Prevents skin contact, which can cause irritation and potential absorption. |

| Respiratory Protection | NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter, especially when dust may be generated.[1][4][5] | Protects against inhalation of dust and vapors, which can cause respiratory irritation. |

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[3] Store away from incompatible materials such as strong oxidizing agents.[10]

Section 4: Detailed Experimental Protocols

The following sections outline the methodologies for key toxicological and mechanistic studies relevant to assessing the safety of this compound.

In Vivo Toxicity Studies

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[3]

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.[10]

-

A 0.5 g amount of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[3][11]

-

The exposure duration is 4 hours.[3]

-

After exposure, the dressing and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

-

-

Evaluation: The severity of the skin reactions is scored according to a standardized grading system. The reversibility of the observed lesions is also assessed.[3]

This study evaluates the potential of a substance to cause eye irritation or corrosion.[1]

-

Test System: Healthy, adult albino rabbits.

-

Procedure:

-

Evaluation: The cornea, iris, and conjunctiva are evaluated for the severity and reversibility of any lesions according to a standardized scoring system.[2]

This study provides information on the potential effects of a substance on embryonic and fetal development.[12]

-

Test System: Pregnant female rats are commonly used.[13]

-

Procedure:

-

The test substance is administered daily by gavage to groups of pregnant females, typically from implantation to the day before the scheduled cesarean section.[14]

-

At least three dose levels and a concurrent control group are used.[12]

-

Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

-

Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined.[12]

-

-

Evaluation: Endpoints evaluated include the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[15]

In Vitro Mechanistic Studies

This assay determines the ability of a chemical to bind to the estrogen receptor (ER).

-

Principle: This is a competitive binding assay where the test chemical competes with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ER.[16]

-

Procedure:

-

A source of ER is prepared, typically from rat uterine cytosol or recombinant human ER.[16]

-

The ER preparation is incubated with a constant concentration of the radiolabeled estradiol (B170435) and varying concentrations of the test substance.

-

After incubation, bound and free radioligand are separated.

-

The amount of bound radioactivity is measured.

-

-

Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value is used to determine the relative binding affinity of the test substance for the ER.

This assay is used to investigate the mechanism of skin depigmentation by assessing the inhibitory effect of a compound on tyrosinase, the key enzyme in melanin (B1238610) synthesis.[17]

-

Principle: The assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA, which can be measured spectrophotometrically.[17]

-

Procedure:

-

A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).[17]

-

In a 96-well plate, the tyrosinase solution is mixed with various concentrations of this compound. A known inhibitor like kojic acid can be used as a positive control.[17]

-

The reaction is initiated by adding a solution of L-DOPA.[17]

-

The absorbance at 475 nm is measured at regular intervals to determine the rate of dopachrome formation.[17]

-

-

Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined from a dose-response curve.

Section 5: Mechanisms of Toxicity and Signaling Pathways

Endocrine Disruption

4-tert-Butylphenol has been identified as a potential endocrine disruptor.[2] It has been shown to interact with multiple nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).[18]

-

Estrogenic and Anti-androgenic Activity: Studies have demonstrated that 4-tert-Butylphenol can act as an ERα agonist and an AR antagonist.[18] This dual activity can disrupt the delicate balance of hormone signaling in the body.

Caption: Endocrine disruption by 4-tert-Butylphenol.

Skin Depigmentation

Occupational exposure to 4-tert-Butylphenol has been associated with contact/occupational vitiligo, a skin disorder characterized by depigmentation.[4] This is attributed to its effects on melanocytes, the melanin-producing cells in the skin.

-

Tyrosinase Inhibition: 4-tert-Butylphenol can competitively inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[4] By competing with the natural substrate, tyrosine, it disrupts the production of melanin.

-

Melanocyte Apoptosis: In addition to enzymatic inhibition, 4-tert-Butylphenol has been shown to induce apoptosis (programmed cell death) in melanocytes.[19] This leads to a reduction in the number of functional melanocytes, resulting in depigmentation.

Caption: Mechanism of 4-tert-Butylphenol-induced skin depigmentation.

Section 6: Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust or vapors. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-